Methylene simvastatin

説明

Evolution and Significance of Simvastatin (B1681759) in Statin Research

The journey of statins began with the discovery of compactin (mevastatin) from Penicillium citrinum by Japanese biochemist Akira Endo in 1976. news-medical.net This was followed by the isolation of lovastatin (B1675250) from Aspergillus terreus by researchers at Merck. news-medical.netnih.gov These discoveries paved the way for the development of semi-synthetic and synthetic statins. Simvastatin, a semi-synthetic derivative of lovastatin, was developed by Merck and first approved for medical use in 1988. news-medical.netclinicalcorrelations.org It demonstrated a 2.5-fold greater activity in inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, compared to lovastatin. news-medical.netdrugbank.com

The landmark Scandinavian Simvastatin Survival Study (4S) published in 1994 was a pivotal moment for statin therapy. nih.govclinicalcorrelations.orgoup.com This large-scale clinical trial demonstrated a significant reduction in all-cause mortality in patients with coronary heart disease treated with simvastatin. clinicalcorrelations.org The success of the 4S trial and others solidified the role of statins as a first-line therapy for managing lipid disorders and reducing cardiovascular risk. nih.govoup.com The evolution of statin research continues, with ongoing studies exploring new markers for cardiovascular risk and the benefits of more aggressive cholesterol-lowering therapies. oup.com

Contextualizing Methylene (B1212753) Simvastatin as a Key Derivative and Impurity of Simvastatin

In the manufacturing of any pharmaceutical product, the presence of impurities is a critical quality attribute that is strictly monitored. Methylene Simvastatin is recognized as a significant process-related impurity that can form during the synthesis of simvastatin. biosynth.com Its formation is often associated with specific steps in the manufacturing process, particularly the methylation of a hemiacetal intermediate derived from lovastatin.

The International Conference on Harmonisation (ICH) guidelines mandate the identification and quantification of impurities in drug substances, especially those present at levels above 0.1%. nih.gov Therefore, the study and characterization of impurities like this compound are crucial for ensuring the quality, safety, and efficacy of the final simvastatin drug product. Pharmaceutical secondary standards of this compound are available as certified reference materials for use in various analytical applications, including quality control testing and method development. sigmaaldrich.com

Nomenclature and Structural Variants of this compound in Academic Literature

This compound is known by several synonyms in scientific and regulatory literature, which can sometimes lead to confusion. A clear understanding of its nomenclature is essential for accurate scientific communication.

The compound is structurally distinct from simvastatin due to the presence of a methylene (=CH2) group. Different pharmacopoeias and scientific bodies may use slightly different naming conventions.

Table 1: Nomenclature of this compound

| Name | Source/Type |

|---|---|

| This compound | Common Name nih.govsimsonpharma.com |

| Simvastatin EP Impurity G | European Pharmacopoeia Designation synzeal.com |

| Simvastatin USP Related Compound G | United States Pharmacopeia Designation synzeal.com |

| (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbut-3-enoate | IUPAC Name nih.govusp.org |

| Simvastatin-3-en | Synonym synzeal.com |

The structural difference, specifically the methylene group at the C3 position of the naphthalene (B1677914) ring, is a key characteristic that distinguishes it from simvastatin. This structural alteration has implications for its chemical properties and biological activity.

Detailed Research Findings

The formation of this compound is a known consequence of the chemical synthesis of simvastatin from lovastatin. Research has focused on understanding the reaction mechanisms that lead to its formation and developing analytical methods for its detection and quantification.

It is primarily formed as a byproduct during the industrial synthesis of simvastatin, specifically during the C2'-methylation step of a hemiacetal intermediate. The use of certain methylating agents under basic conditions can lead to this unintended side reaction.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C25H36O5 | sigmaaldrich.comnih.govusp.org |

| Molecular Weight | 416.55 g/mol | sigmaaldrich.comnih.gov |

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are routinely employed to separate and quantify this compound from the bulk simvastatin drug substance. nih.gov The development of validated analytical methods is crucial for controlling the levels of this impurity within the stringent limits set by regulatory authorities. nih.gov

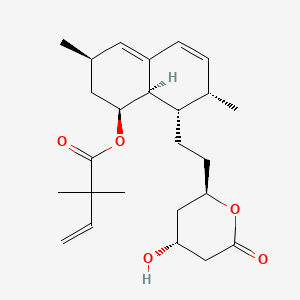

Structure

3D Structure

特性

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAXMMMKRGSDIV-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-38-2 | |

| Record name | Methylene simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENE SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HRF0VUG7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Modification of Simvastatin Leading to Methylene Simvastatin

Chemical Synthesis Approaches to Simvastatin (B1681759) and its Derivatives

The commercial production of simvastatin from lovastatin (B1675250) has predominantly relied on two primary synthetic routes: the hydrolysis followed by re-esterification route and the direct methylation route. naturalspublishing.comekb.eg These multi-step processes are often laborious and have prompted continuous innovation to improve efficiency and yield. nih.govmdpi.com

Direct Alkylation Routes for Simvastatin Analogs

Direct alkylation presents a more concise synthetic pathway to simvastatin. ekb.eg This method involves the protection of the carboxylic acid and alcohol functionalities of lovastatin, followed by methylation at the C2' position of the side chain using a methylating agent like methyl iodide. gordon.edu Subsequent deprotection yields simvastatin. gordon.edu

While the direct alkylation route offers the advantage of fewer synthetic steps and potentially higher yields, a significant challenge lies in the separation of the final product from any unreacted starting material. ekb.egekb.eg

Re-esterification Strategies in Simvastatin Synthesis

The re-esterification route, although involving more steps, is favored for producing a higher quality of simvastatin due to the easier separation of products. ekb.egekb.eg This strategy begins with the hydrolysis of the 2-methylbutyrate (B1264701) side chain of lovastatin to yield the key intermediate, monacolin J. gordon.edumdpi.com

A widely adopted multi-step process involves the following key transformations:

Hydrolysis: Lovastatin is hydrolyzed, often using a base like lithium hydroxide, to form the triol acid, monacolin J. naturalspublishing.commdpi.com

Lactonization: The resulting triol acid is then lactonized to protect the C11 hydroxyl group, yielding a diol lactone. nih.govnaturalspublishing.com

Protection: The C13 hydroxyl group of the diol lactone is selectively protected, for example, by silylation using t-butyldimethylsilyl chloride. gordon.edumdpi.com

Acylation: The protected monacolin J is then acylated at the C8 hydroxyl group with α-dimethylbutyryl chloride to introduce the desired side chain. nih.govgordon.edu

Deprotection: The final step involves the removal of the protecting group to yield simvastatin. gordon.edumdpi.com

This re-esterification pathway, while longer, provides a more straightforward purification process, contributing to the final product's high purity. ekb.eg

Challenges and Innovations in Chemical Synthesis of Simvastatin-Related Compounds

Traditional chemical synthesis routes for simvastatin and its analogs present several challenges. These include the need for multiple protection and deprotection steps, the use of hazardous and toxic reagents, and the generation of significant chemical waste. gordon.edu These factors contribute to the higher cost of simvastatin compared to its precursor, lovastatin. nih.govmdpi.com

Biocatalytic and Enzymatic Synthesis of Simvastatin and Methylene (B1212753) Simvastatin Precursors

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing simvastatin. gordon.edu This approach utilizes enzymes or whole-cell systems to perform specific chemical transformations with high selectivity and efficiency, often under milder reaction conditions. gordon.eduresearchgate.net

Whole-Cell Biocatalysis for Simvastatin Production

A significant breakthrough in simvastatin synthesis has been the development of a one-step, whole-cell biocatalytic process. nih.govnih.govasm.org This method utilizes an Escherichia coli strain engineered to overexpress the acyltransferase enzyme, LovD. nih.govresearchgate.net The process directly converts monacolin J to simvastatin with greater than 99% conversion, eliminating the need for chemical protection steps. nih.govnih.govasm.org

The key to this process was the identification of a membrane-permeable acyl donor, α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP), which is efficiently utilized by the LovD enzyme. nih.govnih.govasm.org This biocatalytic process has been successfully scaled up for gram-scale synthesis and demonstrates high product recovery and purity. nih.govnih.gov High-cell-density, fed-batch fermentation has also been explored to further enhance the efficiency of this method. nih.govresearchgate.net This green-by-design approach obviates the need for hazardous reagents and is performed in water at ambient temperature and pressure, significantly improving the sustainability of simvastatin manufacturing. gordon.edu

Role of Acyltransferases (e.g., LovD) in Derivatization

The acyltransferase LovD, from the lovastatin biosynthetic pathway in Aspergillus terreus, plays a pivotal role in the biocatalytic synthesis of simvastatin. nih.govnih.govproteopedia.org LovD is responsible for the final step in lovastatin biosynthesis, where it transfers an α-S-methylbutyrate side chain to monacolin J acid. nih.gov

Crucially, LovD exhibits broad substrate specificity, allowing it to accept synthetic acyl donors. nih.govnih.gov This property has been harnessed to synthesize simvastatin by providing an α-dimethylbutyryl thioester as the acyl donor. nih.govproteopedia.org The enzyme regioselectively acylates the C8 hydroxyl group of monacolin J, a reaction that is challenging to achieve with high selectivity through traditional chemical methods without the use of protecting groups. nih.govmdpi.comresearchgate.net

Data Tables

Table 1: Comparison of Synthetic Routes to Simvastatin

| Feature | Direct Alkylation Route | Re-esterification Route | Whole-Cell Biocatalysis |

|---|---|---|---|

| Starting Material | Lovastatin | Lovastatin | Monacolin J |

| Key Intermediate | Protected Lovastatin | Monacolin J | Not Applicable |

| Number of Steps | Fewer | More | One-step conversion |

| Key Reagents | Methyl iodide, Metal amides | α-dimethylbutyryl chloride, Protecting agents | α-dimethylbutyryl-S-methyl-mercaptopropionate |

| Primary Advantage | Fewer steps, potentially higher yield | High product purity, easier separation | Green process, high conversion, no protection steps |

| Primary Challenge | Separation of product from starting material | Multiple steps, use of hazardous reagents | Enzyme stability and activity |

Table 2: Key Enzymes and Substrates in Biocatalytic Simvastatin Synthesis

| Component | Name/Type | Role |

|---|---|---|

| Enzyme | LovD (Acyltransferase) | Catalyzes the regioselective acylation of the C8 hydroxyl group of monacolin J. |

| Host Organism | Escherichia coli (overexpressing LovD) | Serves as the whole-cell biocatalyst. |

| Acyl Acceptor | Monacolin J | The precursor molecule to which the side chain is attached. |

| Acyl Donor | α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP) | Provides the α-dimethylbutyryl side chain for simvastatin. |

Engineered Biocatalysts for Specific Simvastatin Modifications

The industrial production of simvastatin has been significantly influenced by the advent of biocatalysis, which offers a greener and more efficient alternative to traditional chemical synthesis routes. gordon.edu Engineered biocatalysts, particularly acyltransferases, have been at the forefront of these advancements, enabling specific modifications of precursor molecules to yield simvastatin with high selectivity and yield. mdpi.com

One of the key biocatalysts in this field is the LovD acyltransferase, an enzyme involved in the biosynthesis of lovastatin. nih.gov Researchers have successfully engineered and overexpressed this enzyme in host organisms like Escherichia coli to facilitate the direct acylation of monacolin J, a key intermediate derived from the hydrolysis of lovastatin. mdpi.comnih.gov This biocatalytic step is highly regiospecific, targeting the C8 hydroxyl group of monacolin J for acylation with a dimethylbutyryl moiety, thus forming simvastatin. nih.gov

The use of whole-cell biocatalysts expressing engineered LovD has demonstrated remarkable efficiency, achieving over 99% conversion of monacolin J to simvastatin. nih.gov This biocatalytic approach circumvents the need for the multiple protection and deprotection steps that are characteristic of chemical synthesis, thereby reducing waste and the use of hazardous reagents. gordon.edu

While the focus of engineered biocatalysts in simvastatin synthesis has been on maximizing the production of the active pharmaceutical ingredient, the potential for side reactions leading to the formation of impurities cannot be entirely dismissed. However, current research primarily highlights the high selectivity of enzymes like LovD, which minimizes the formation of byproducts. mdpi.comnih.gov There is no direct scientific literature to date that describes the use of engineered biocatalysts for the specific synthesis of Methylene simvastatin or indicates their direct involvement in its formation as a side product.

Formation Mechanisms of this compound as a Synthetic Impurity

This compound is officially recognized as Simvastatin EP Impurity G and Simvastatin USP Related Compound G. synzeal.com Its chemical structure is formally named (1S,3R,7S,8S,8aR)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbut-3-enoate. synzeal.com

The precise formation mechanisms of this compound as a synthetic impurity during the chemical synthesis of simvastatin are not extensively detailed in publicly available scientific literature. However, an analysis of its structure suggests a potential pathway involving the side chain of the ester group. The presence of a but-3-enoate (B1239731) moiety instead of the 2,2-dimethylbutanoate side chain in simvastatin indicates a potential side reaction during the acylation step of the synthesis.

In the chemical synthesis of simvastatin, which often involves the acylation of a protected monacolin J derivative, various reagents and conditions are employed. ekb.eg It is plausible that under certain conditions, side reactions such as elimination reactions could occur on the acylating agent or the ester side chain of a reaction intermediate, leading to the formation of the unsaturated but-3-enoate group characteristic of this compound. The use of strong bases or elevated temperatures in these chemical steps could potentially facilitate such side reactions. google.com

Analytical Methodologies for Characterization and Quantification of Methylene Simvastatin

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are fundamental in the analysis of Methylene (B1212753) Simvastatin (B1681759), allowing for its separation from Simvastatin and other related impurities. High-Performance Liquid Chromatography (HPLC) is the most prominently used technique, often coupled with mass spectrometry for enhanced specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Methylene Simvastatin Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the detection and quantification of this compound in bulk drug substances and pharmaceutical formulations. asianpubs.orgwjbphs.com Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing a non-polar stationary phase and a polar mobile phase to achieve effective separation of Simvastatin and its impurities.

Several studies have detailed RP-HPLC methods capable of resolving this compound from other related compounds. The selection of the stationary phase, typically a C18 column, and the optimization of the mobile phase composition are critical for achieving the desired separation. nih.govjocpr.com The detection is most commonly performed using a UV detector, with the wavelength set at or near the absorption maxima of Simvastatin and its impurities, which is typically around 238 nm. asianpubs.orgjocpr.com

Below is an interactive data table summarizing typical HPLC conditions used for the analysis of Simvastatin and its impurities, including this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | KYA TECH HIQ SIL C18 (150 x 4.6 mm, 5 µm) | ZORBAX SB C18 (150 mm x 4.6mm, 3.5 µm) | Intersil ODS (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Orthophosphoric Acid (80:20 v/v) | Gradient elution with Solution A (20 mM phosphate (B84403) buffer pH 3.0:acetonitrile, 50:50 v/v) and Solution B (acetonitrile) | Gradient elution with Mobile Phase A (0.1% phosphoric acid:acetonitrile, 47:53) and Mobile Phase B (0.1% phosphoric acid:acetonitrile, 90:10) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min, with gradient changes | 1.0 mL/min |

| Detection | 237 nm | 238 nm | 238 nm |

| Temperature | Ambient | 25°C | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the unequivocal structural confirmation and trace-level quantification of this compound. thermofisher.commedpharmres.comscielo.br This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS analysis, the analyte is first separated from the sample matrix using an HPLC system. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a commonly used ionization technique for Simvastatin and its related compounds. medpharmres.comresearchgate.net The precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) mode provides excellent specificity and allows for accurate quantification even in complex matrices. medpharmres.com

The selection of appropriate precursor and product ions is crucial for the development of a robust LC-MS/MS method. For this compound, the precursor ion would be its protonated molecule [M+H]⁺ or another suitable adduct, and the product ions would be characteristic fragments resulting from its dissociation.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While HPLC and LC-MS are the predominant techniques for the analysis of Simvastatin and its impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it is less common for a compound like this compound due to its relatively high molecular weight and polarity, which can necessitate derivatization to improve volatility. scielo.brrsc.org

GC-MS has been utilized for the trace analysis of other types of impurities in Simvastatin, such as residual sulfonate esters. rsc.org For the analysis of this compound itself, a derivatization step would likely be required to convert it into a more volatile and thermally stable compound suitable for GC analysis. This could involve silylation or other chemical modifications. The mass spectrometer then provides definitive identification of the derivatized analyte based on its mass spectrum.

Development and Validation of Stability-Indicating Methods for Simvastatin Impurities, Including this compound

The development and validation of stability-indicating analytical methods are critical for assessing the purity of drug substances and products over time. asianpubs.orgjocpr.comsapub.orgijpcbs.comnih.gov A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) and its degradation products, without interference from each other, from excipients, or from other impurities. sapub.org

For Simvastatin, this involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to induce degradation. asianpubs.orgjocpr.com The analytical method, typically an RP-HPLC method, must then be able to separate the intact Simvastatin from all the resulting degradation products, including this compound, if it is formed under these conditions.

The validation of a stability-indicating method is performed according to the International Council for Harmonisation (ICH) guidelines and includes the evaluation of parameters such as: nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. While mass spectrometry provides information about the molecular weight and fragmentation pattern, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methylene Group Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound, providing detailed information about the connectivity and chemical environment of each atom in the molecule. nih.govmdpi.com Both ¹H NMR and ¹³C NMR are employed to elucidate the structure.

In the context of this compound, NMR spectroscopy is particularly useful for confirming the presence and analyzing the environment of the methylene group (CH₂). The chemical shifts and coupling patterns of the protons attached to the methylene carbon in the ¹H NMR spectrum, as well as the chemical shift of the methylene carbon itself in the ¹³C NMR spectrum, provide unambiguous evidence for its presence and location within the molecular structure. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy in Derivative Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for the characterization of this compound, a derivative of Simvastatin. This method identifies the functional groups present within the molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique molecular fingerprint, confirming the presence of the core structural features of the parent compound and any modifications in the derivative.

In the analysis of Simvastatin and its derivatives like this compound, FT-IR spectra reveal characteristic absorption peaks corresponding to specific vibrational modes of the molecule's bonds. researchgate.net For instance, the spectrum of Simvastatin typically shows a distinct band for the hydroxyl (-OH) group stretching vibration. acs.org Other significant peaks include those for C-H stretching, and the stretching vibrations of the carbonyl (C=O) groups within the ester and lactone rings, which are fundamental to the statin structure. mdpi.comtandfonline.com Minor shifts in these peaks can indicate intermolecular interactions or changes in the chemical environment, such as those resulting from co-crystal formation. tandfonline.com The presence and position of these characteristic bands in the spectrum of this compound are used to confirm its identity and structural integrity.

Table 1: Characteristic FT-IR Absorption Peaks for the Simvastatin Molecular Core

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3550 | Hydroxyl (-OH) | Stretching |

| ~2970 | Methyl (C-H) | Stretching |

| ~1725 | Ester (C=O) | Stretching |

| ~1700 | Lactone (C=O) | Stretching |

| ~1285 | Lactone (-C-O-C-) | Stretching |

This table is based on data for the parent compound, Simvastatin, as the core structure is retained in its methylene derivative. researchgate.netacs.orgmdpi.comtandfonline.commdpi.com

Ultraviolet (UV) Spectrophotometry in this compound Analysis

Ultraviolet (UV) spectrophotometry is a simple, cost-effective, and rapid method used for the quantitative analysis of Simvastatin and its derivatives, including this compound. longdom.org This technique relies on the principle that the molecule absorbs UV light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration in a solution.

For Simvastatin, the analysis is typically performed using methanol (B129727) as a solvent, in which the compound is freely soluble. longdom.org The wavelength of maximum absorbance (λmax) for Simvastatin is consistently found at approximately 238 nm or 239 nm. longdom.orgbepls.comajprd.com This absorbance maximum is attributed to the chromophore within the core chemical structure, which would be retained in this compound.

The method is validated according to ICH guidelines for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). ajprd.comijpsr.info Linearity is typically established within a concentration range of 2-12 µg/ml or 4-32 µg/ml. longdom.orgajprd.com To enhance selectivity and eliminate interference from UV-absorbing excipients in formulations, a second-derivative UV spectroscopic method can be employed. nih.gov This approach uses a zero-crossing measurement technique, which can make the analysis comparable in selectivity to more complex HPLC methods. nih.gov

Advanced Analytical Techniques for Trace Impurity Profiling

Application of Compendial and Non-Compendial Reference Standards

The accurate identification and quantification of impurities such as this compound rely heavily on the use of reference standards. These standards are highly purified compounds that are well-characterized and serve as a benchmark against which a sample is compared. nih.gov

Reference standards are categorized into two main types:

Compendial Reference Standards: These are official standards established by pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). sigmaaldrich.com They are rigorously tested and considered the primary standards for compliance and quality control. This compound is a recognized impurity and is available as a USP Reference Standard. sigmaaldrich.com In the European Pharmacopoeia, it is listed as "Simvastatin impurity K" or "Simvastatin EP Impurity G". synzeal.com The availability of a compendial standard is critical for definitive identification and for validating analytical methods used in quality control of Simvastatin.

Non-Compendial Reference Standards: These are in-house or secondary standards that are not officially recognized by a major pharmacopeia. nih.gov They are often synthesized in a laboratory when a compendial standard is unavailable or for economic reasons. nih.gov Before use, non-compendial standards must be thoroughly characterized to confirm their identity, purity, and strength using various spectroscopic techniques such as Mass Spectrometry (MS), FT-IR, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Impurity Profiling and Quantification in Simvastatin Bulk Drug and Research Formulations

Impurity profiling is the process of identifying and quantifying all potential impurities present in a bulk drug or final pharmaceutical product. sciex.com For Simvastatin, this is essential to ensure the quality, safety, and efficacy of the medication. nih.govsciex.com Strict regulatory guidelines require that any impurity present above a certain threshold (typically 0.1%) must be identified and characterized. nih.gov

Advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) combined with UV or Mass Spectrometry (MS) detection, are the cornerstone of impurity profiling. nih.govresearchgate.net A validated, stability-indicating HPLC method can separate Simvastatin from its various impurities, including this compound, in a single run. nih.gov The method's performance is validated to ensure it is accurate, precise, and linear over a specified concentration range for the impurities. nih.govresearchgate.net For example, the analytical response for Simvastatin impurities has been shown to be linear in a concentration range of 0.2 µg/mL to 25.6 µg/mL. nih.gov The limits of detection (LOD) and quantification (LOQ) for these impurities are often determined to be well below the reporting thresholds set by pharmacopoeias. nih.gov

Pharmacopoeias set specific limits for known and unknown impurities in the bulk drug. Adherence to these limits is mandatory for product release.

Table 2: European Pharmacopoeia Limits for Impurities in Simvastatin

| Impurity Name | Percentage Limit (%) |

|---|---|

| Simvastatin Hydroxy Acid | ≤ 0.4 |

| Epilovastatin and Lovastatin (B1675250) | ≤ 1.0 |

| Any other individual impurity | ≤ 0.1 |

| Total impurity (other than Lovastatin and Epilovastatin) | ≤ 1.0 |

Source: European Pharmacopoeia, as cited in research. nih.govresearchgate.net

Preclinical Investigations of Simvastatin and Methylene Simvastatin in Research Models

In Vitro Cellular Models for Mechanism Elucidation

Studies on Human Breast Cancer Cell Lines (e.g., MDA-MB-231)

There are no available studies investigating the effects of Methylene (B1212753) simvastatin (B1681759) on human breast cancer cell lines such as MDA-MB-231.

Investigations in Primary Rat Hepatocytes and Human Hepatoma Cell Lines

No research has been published detailing the impact of Methylene simvastatin on primary rat hepatocytes or human hepatoma cell lines.

Research in Adult Neural Progenitor Cells

The effects of this compound on adult neural progenitor cells have not been examined in any publicly accessible studies.

In Vivo Animal Models for Systemic and Tissue-Specific Effects

Studies on Leukocyte-Endothelial Cell Interactions in Inflammatory States

There is no available data from in vivo animal models regarding the influence of this compound on leukocyte-endothelial cell interactions during inflammatory conditions.

Assessment of Bone Formation and Osseointegration in Rodent Models

The potential role of this compound in bone formation and osseointegration has not been assessed in any rodent models according to a review of the current scientific literature.

Evaluation of Hepatic Fibrosis and Vascular Resistance in Cirrhotic Models

There are no available scientific studies or published data evaluating the effects of this compound on hepatic fibrosis or vascular resistance in cirrhotic models. Preclinical research in this area has been directed at simvastatin. Studies on simvastatin have explored its potential to ameliorate liver fibrosis by modulating nitric oxide synthase pathways and inhibiting the activation of hepatic stellate cells. plos.orgnih.gov For instance, in rat models of non-alcoholic steatohepatitis (NASH)-related liver fibrosis, simvastatin treatment was associated with reduced collagen expression and improvements in liver histology. plos.orgresearchgate.net Other investigations have noted that statins, as a class, may reduce intrahepatic vasoconstriction and inflammation, which are contributing factors to vascular resistance in cirrhosis. ucsf.edu However, these findings are specific to simvastatin and other statins, and no similar investigations have been published for this compound.

Studies on Neurocognitive Functions in Animal Models

A review of published literature reveals no specific studies investigating the impact of this compound on neurocognitive functions in animal models. The research concerning statins and cognition has primarily focused on compounds like simvastatin, atorvastatin, and lovastatin (B1675250). These studies have produced varied results depending on the model and context. For example, some research suggests that simvastatin may protect against neurocognitive deficits in certain injury or disease models, such as sepsis or isoflurane-induced neurotoxicity in neonatal rats. karger.comnih.gov In a rat model of Alzheimer's disease, simvastatin administration was reported to improve learning and memory, potentially through regulation of the gut-brain axis. nih.gov Conversely, other studies have raised concerns, showing that chronic simvastatin treatment could impair hippocampal synaptic plasticity and cognitive function in mice by reducing cholesterol levels in the hippocampus. nih.gov No comparable research has been conducted to determine if this compound has any effect, beneficial or detrimental, on neurocognitive functions.

Structure Activity Relationship Sar of Simvastatin and Its Methylene Derivative

Identification of Key Pharmacophoric Elements in Statin Activity

The biological activity of statins, a class of lipid-lowering agents, is fundamentally linked to their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes a rate-limiting step in the biosynthesis of cholesterol. The efficacy of statins is dictated by specific structural components, known as pharmacophoric elements, that allow them to bind to the active site of HMG-CoA reductase with high affinity.

The primary pharmacophore of all statins is the HMG-CoA-like moiety. Current time information in El Paso, TX, US. This component mimics the structure of the natural substrate, HMG-CoA. It consists of a dihydroxyheptanoic acid group, which can exist in an active open-acid form or an inactive lactone prodrug form. biosynth.com Simvastatin (B1681759) is administered as a lactone prodrug and is hydrolyzed in vivo to its active β-hydroxy acid form. nih.govchemicalbook.com This active form competitively inhibits the HMG-CoA reductase enzyme. nih.gov

Beyond the core HMG-like moiety, a complex and rigid hydrophobic ring system is essential for binding to the enzyme. researchgate.net In the case of simvastatin, which is a Type I statin, this system is a decahydronaphthalene (decalin) ring. biosynth.comekb.eg This lipophilic ring structure is crucial for the proper orientation and anchoring of the drug within the hydrophobic binding pocket of the enzyme. mdpi.com The side chain esterified to the decalin ring also plays a role in the drug's lipophilicity and potency. For simvastatin, this is a 2,2-dimethylbutyrate group. nih.gov

| Pharmacophoric Element | Structural Feature in Simvastatin | Primary Function |

|---|---|---|

| HMG-CoA Mimic (Polar Head) | Dihydroxyheptanoic acid (in active form) / Lactone ring (in prodrug form) | Competitive binding to the active site of HMG-CoA reductase. Current time information in El Paso, TX, US.biosynth.com |

| Hydrophobic Moiety (Anchor) | Decahydronaphthalene (Decalin) ring system | Orients and secures the inhibitor within the enzyme's binding pocket. researchgate.netekb.eg |

| Lipophilic Side Chain | 2,2-dimethylbutyrate ester | Contributes to overall lipophilicity and binding affinity. nih.gov |

Influence of the Exomethylene Group on Biological Activity and Molecular Interactions

Methylene (B1212753) simvastatin, also identified as Simvastatin Impurity G, is a derivative of simvastatin characterized by the presence of an exomethylene group on the side chain. nih.gov This compound is recognized as an impurity that can form during the synthesis of simvastatin. biosynth.com Furthermore, in vitro metabolic studies of simvastatin have identified the formation of "exomethylene SV" and its active acid form ("exomethylene-SVA") as potential oxidized metabolites, indicating that this structural modification can also occur biologically. mdpi.com

The structural distinction of methylene simvastatin lies in its ester side chain, which is a 2,2-dimethylbut-3-enoate group instead of the 2,2-dimethylbutyrate group found in the parent compound. nih.gov This change involves the formal replacement of a hydrogen atom on one of the terminal methyl groups of the side chain with a double bond to the carbon, creating a terminal alkene, or exomethylene, group (-C(=CH2)CH3).

Detailed studies characterizing the specific biological activity of this compound, particularly its inhibitory potency against HMG-CoA reductase, are not extensively available in the surveyed scientific literature. The influence of this exomethylene group on molecular interactions with the enzyme's active site has not been explicitly detailed. However, the introduction of a planar, sp2-hybridized carbon center in place of a tetrahedral sp3-hybridized carbon alters the steric profile and electronic distribution of the side chain. Such a modification could potentially affect the precise fit of the side chain within the hydrophobic sub-pockets of the HMG-CoA reductase active site, thereby influencing binding affinity.

Comparative Analysis of Structural Modifications and Their Mechanistic Implications

The primary structural difference between simvastatin and this compound is the transformation within the ester side chain. This modification, while seemingly minor, has significant mechanistic implications for the molecule's physicochemical properties and its potential interaction with the target enzyme.

Simvastatin's side chain is a saturated 2,2-dimethylbutyrate ester. In contrast, this compound possesses a 2,2-dimethylbut-3-enoate side chain, which introduces unsaturation in the form of a terminal double bond. nih.gov This seemingly subtle change from an ethyl to a vinyl group at this position alters the geometry and flexibility of the side chain. The exomethylene group introduces a degree of rigidity and planarity that is absent in the corresponding saturated alkyl group of simvastatin.

| Feature | Simvastatin | This compound | Mechanistic Implication of Modification |

|---|---|---|---|

| Molecular Formula | C25H38O5 nih.gov | C25H36O5 nih.gov | Loss of two hydrogen atoms, indicating unsaturation. |

| Ester Side Chain | 2,2-dimethylbutyrate | 2,2-dimethylbut-3-enoate nih.gov | Introduction of a rigid, planar exomethylene group. |

| Side Chain Saturation | Saturated (Alkyl) | Unsaturated (Alkenyl) | Alters molecular shape, flexibility, and electronic properties. |

| Known Role | Active HMG-CoA Reductase Inhibitor (as hydroxy acid) nih.gov | Synthetic Impurity / Potential Metabolite biosynth.commdpi.com | Biological activity is not well-characterized. |

Computational Approaches in Predicting and Validating SAR for Simvastatin Derivatives

Computational chemistry provides powerful tools for predicting and validating the structure-activity relationships (SAR) of drug candidates, including derivatives of simvastatin. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are instrumental in understanding how structural modifications impact biological activity. nih.gov

3D-QSAR methods, which include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the 3D properties of molecules with their known inhibitory activities. nih.gov For a series of simvastatin derivatives, these models could predict the activity of a new compound like this compound by quantifying the effects of its altered steric and electrostatic fields relative to other analogues. These analyses can highlight which regions of the molecule are sensitive to modification and guide the design of more potent inhibitors.

Molecular docking is another critical computational approach that simulates the interaction between a ligand (the drug molecule) and its protein target. mdpi.com Using the known crystal structure of HMG-CoA reductase, one could perform docking studies to predict the binding mode and affinity of this compound within the enzyme's active site. researchgate.net Such a study would compare the calculated binding energy of this compound to that of simvastatin's active acid form. It would also reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues like Lys735 and Arg590. nih.govthaiscience.info By comparing these predicted interactions, researchers can generate hypotheses about whether the introduction of the exomethylene group enhances, diminishes, or has a neutral effect on binding affinity, thus predicting its potential as an HMG-CoA reductase inhibitor. While these computational tools are widely used for statin analogues, specific studies applying them to this compound were not identified in the literature search. nih.govwaocp.com

Advanced Research Methodologies and Future Trajectories for Methylene Simvastatin

Integrated Omics Approaches (Proteomics, Metabolomics) for Comprehensive Pathway Analysis

While research on methylene (B1212753) simvastatin (B1681759) is nascent, the extensive "omics" data available for simvastatin provides a clear blueprint for investigating the specific effects of this impurity. Integrated proteomics and metabolomics would be instrumental in constructing a comprehensive pathway analysis of methylene simvastatin's cellular impact.

Proteomics: Quantitative proteomics can identify and quantify proteins that are differentially expressed or post-translationally modified in response to this compound exposure. Studies on simvastatin have utilized this approach to reveal effects on various cellular pathways. For instance, proteomic analysis of hepatocytes treated with simvastatin identified alterations in proteins involved in the NRF2-mediated oxidative stress response, cytochrome P450 metabolism, and fatty acid metabolism. nih.gov Another study using cross-linking proteomics showed that simvastatin remodels the interactome of Toll-like receptor 2 (TLR2), a key protein in innate immunity, and identified ACTR1A as a novel regulator in this pathway. nih.gov

A similar strategy applied to this compound could reveal whether its unique structure leads to a different protein interaction profile, potentially altering inflammatory or metabolic signaling pathways in novel ways.

Metabolomics: This approach provides a snapshot of the small-molecule metabolites present in a biological system. Comprehensive metabolomic profiling of individuals treated with simvastatin has shown significant alterations in multiple metabolic pathways beyond lipid metabolism, affecting amino acids, peptides, nucleotides, and carbohydrates. nih.gov A study identified 321 metabolites significantly associated with simvastatin treatment, highlighting its profound pleiotropic effects. researchgate.net Another metabolomics study revealed that metabolites involved in amino acid degradation pathways were significantly altered, suggesting a role in the variability of patient response to the drug. plos.org

Applying these high-throughput liquid chromatography–tandem mass spectrometry (LC-MS/MS) platforms to this compound could determine its unique metabolic signature. nih.gov This would help to understand its absorption, distribution, metabolism, and excretion (ADME) profile and identify any unique bioactive metabolites or off-target effects.

| Omics Approach | Application to Simvastatin (Examples) | Potential Application to this compound |

|---|---|---|

| Proteomics | Identified altered proteins in oxidative stress and fatty acid metabolism pathways. nih.gov | Determine unique protein interaction profiles and pathway modulation compared to simvastatin. |

| Cross-Linking Proteomics | Revealed remodeling of the TLR2 interactome. nih.gov | Identify specific protein binding partners and assess impact on immune signaling complexes. |

| Metabolomics | Showed broad effects on lipids, amino acids, peptides, and nucleotides. nih.gov | Elucidate its specific metabolic signature, ADME properties, and potential bioactive metabolites. |

| Pathway Analysis | Linked simvastatin to changes in Wnt/β-catenin and EGFR signaling. researchgate.net | Uncover novel signaling pathways affected by the altered side-chain structure. |

Biophysical Techniques for Probing Molecular Dynamics and Interactions (e.g., Solid-State NMR for Methylene Group Dynamics)

Biophysical techniques are crucial for understanding how a molecule's structure dictates its function and interactions at an atomic level. These methods can provide unparalleled insight into the molecular dynamics of this compound, particularly how its structural differences from simvastatin influence its behavior.

Solid-State Nuclear Magnetic Resonance (ssNMR): This powerful technique can probe the structure and dynamics of molecules in solid, crystalline, or membrane-bound states. Research on crystalline simvastatin using ssNMR has revealed distinct motional regimes. nih.gov Specifically, analysis of the methylene group at position C22 and the neighboring methyl C23 showed that these parts of the molecule exhibit relatively slow segmental motions. nih.gov By measuring nuclear spin relaxation rates, researchers can distinguish different types of local motions, such as high-frequency movements and medium-frequency motions, providing a detailed picture of the molecule's internal dynamics. nih.gov Applying ssNMR to this compound could precisely characterize the dynamics of its unique methylene group within the butenoate side chain, revealing how the double bond affects conformational flexibility and intermolecular interactions within a crystal lattice or a biological membrane.

Molecular Dynamics (MD) Simulations: MD simulations complement experimental techniques by providing a computational model of molecular motion over time. Simulations of simvastatin have been used to capture its structural properties in the crystalline phase and to understand how its conformational preferences change upon melting. acs.org Such simulations, when applied to this compound, could predict its orientation and dynamics within a lipid bilayer, offering hypotheses about how it might interact with membrane proteins differently than simvastatin. mdpi.com

Other biophysical methods like fluorescence lifetime imaging microscopy (FLIM) have been used to show that hydrophobic statins like simvastatin can alter the microviscosity and lipid order in model and live cell membranes. acs.org These techniques could be employed to compare the membrane-disrupting potential of this compound with that of simvastatin. acs.org

| Biophysical Technique | Key Insight from Simvastatin Research | Potential Application to this compound |

|---|---|---|

| Solid-State NMR | Revealed distinct motional regimes and segmental dynamics of methylene groups in crystalline simvastatin. nih.gov | Characterize the specific dynamics of the side-chain methylene group and the impact of the double bond on molecular motion. |

| Molecular Dynamics (MD) Simulations | Captured crystalline structural properties and conformational profiles in solid and liquid states. acs.org | Predict its interaction with and orientation within lipid membranes, comparing its dynamics to simvastatin. |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Demonstrated that simvastatin alters the microviscosity and lipid order of cell membranes. acs.org | Quantify and compare its membrane-modulating effects against the parent compound. |

Exploration of this compound's Potential as a Research Probe or Novel Chemical Entity

Currently, this compound is primarily known as a reference standard for analytical purposes, used to ensure the purity of simvastatin drug products. clearsynth.comsigmaaldrich.com However, its unique chemical structure suggests it could be explored as a specialized research tool or a novel chemical entity.

The terminal alkene (double bond) in its side chain is a key feature not present in simvastatin. This functional group is amenable to various chemical reactions, such as click chemistry, Michael additions, or metathesis reactions. This chemical reactivity opens the possibility of using this compound as a research probe. For example, it could be functionalized with a fluorescent tag, a biotin (B1667282) label for affinity purification, or a photo-crosslinking group. Such modified probes could be used to:

Identify binding partners: A tagged this compound could be used in pull-down assays to isolate and identify proteins that interact with it, potentially revealing novel off-targets for the statin class of drugs.

Visualize subcellular localization: A fluorescently labeled version could be used to track its uptake and distribution within live cells, providing insights into its cellular trafficking.

As a novel chemical entity, the key question is whether the structural modification confers any advantageous biological properties compared to simvastatin. It is plausible that the altered side chain could change its binding affinity for HMG-CoA reductase or other off-target enzymes. drugbank.com The double bond might also make it a target for different metabolic enzymes, altering its pharmacokinetic profile. Future research should focus on screening this compound against a panel of enzymes and receptors to determine if it possesses a unique pharmacological profile that could be therapeutically relevant.

Development of Targeted Synthesis and Derivatization Strategies for Specific Research Applications

The availability of pure this compound is essential for conducting detailed biological and biophysical studies. While it exists as an impurity, targeted synthesis is required to produce it in sufficient quantities for research. Simvastatin itself is a semi-synthetic derivative of lovastatin (B1675250), a natural product from the fungus Aspergillus terreus. epa.gov

The synthesis of simvastatin from lovastatin typically involves either a direct methylation route or a hydrolysis and re-esterification route. naturalspublishing.com A targeted synthesis for this compound would likely adapt the re-esterification pathway. This would involve:

Hydrolysis of Lovastatin: Lovastatin is hydrolyzed to remove its 2-methylbutyrate (B1264701) side chain, yielding monacolin J (a triol acid). epa.gov

Protection: The hydroxyl groups on the core structure are protected to ensure selective reaction at the desired position.

Esterification: The protected monacolin J is then esterified not with a dimethylbutyryl group (to make simvastatin), but with a 2,2-dimethylbut-3-enoyl group. This specific acyl donor is the key to creating this compound.

Deprotection: The protecting groups are removed to yield the final product.

Further derivatization strategies could target the terminal double bond for creating the research probes mentioned in the previous section. For example, thiol-ene "click" reactions could be used to attach various functional moieties to the alkene under mild, biocompatible conditions. Synthesizing a small library of such derivatives would be a valuable step in exploring the structure-activity relationship of this compound and developing it as a versatile research tool. nih.govresearchgate.net

Unveiling Undiscovered Biological Roles and Mechanisms of this compound

The primary mechanism of simvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. nih.gov Given its structural similarity, this compound is likely to retain some inhibitory activity at this enzyme. However, the critical research question is how the altered side chain modulates this activity and whether it introduces new biological roles.

The ester side chain of statins is known to be important for their interaction with the active site of HMG-CoA reductase. mdpi.com The introduction of a double bond in this compound could alter the electronics and sterics of the side chain, potentially leading to:

Altered Binding Affinity: It may bind more or less tightly to HMG-CoA reductase compared to simvastatin, which would directly impact its potency as a cholesterol-lowering agent.

Modified Pleiotropic Effects: Statins are known for cholesterol-independent "pleiotropic" effects, such as improving endothelial function, reducing inflammation, and modulating immune responses. nih.gov These effects are often linked to the inhibition of downstream products of the mevalonate (B85504) pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov The subtle structural change in this compound could fine-tune its impact on these downstream pathways, potentially enhancing certain beneficial effects or reducing others.

Novel Off-Target Interactions: The alkene moiety could mediate interactions with entirely different biological targets. It could act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (like cysteine) in certain proteins, leading to unique and undiscovered mechanisms of action.

Future research should involve systematic screening of this compound in various cellular assays, including those for inflammation, cell proliferation, and endothelial function, to map its biological activity profile and uncover roles beyond HMG-CoA reductase inhibition.

Q & A

Q. How should researchers address potential biases in industry-sponsored studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。